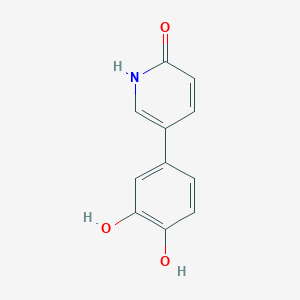
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as DOP-2 and is a derivative of pyridinone. DOP-2 has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
DOP-2 has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DOP-2 has also been found to have anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Furthermore, DOP-2 has been found to have neuroprotective properties, and it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Mechanism Of Action
The mechanism of action of DOP-2 is not fully understood. However, it has been proposed that DOP-2 exerts its biological activities by scavenging reactive oxygen species (ROS) and inhibiting the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). DOP-2 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical And Physiological Effects
DOP-2 has various biochemical and physiological effects. It has been found to reduce the levels of ROS and malondialdehyde (MDA), which are markers of oxidative stress. DOP-2 has also been shown to increase the levels of glutathione (GSH), which is an important antioxidant in the body. Furthermore, DOP-2 has been found to inhibit the expression of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages And Limitations For Lab Experiments
DOP-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DOP-2 is also soluble in various solvents, which makes it easy to use in different experimental protocols. However, there are some limitations to using DOP-2 in lab experiments. The compound has poor aqueous solubility, which can limit its use in some experimental protocols. Furthermore, DOP-2 has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to the whole organism.
Future Directions
There are several future directions for the study of DOP-2. One potential direction is to investigate the potential of DOP-2 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of DOP-2 on the gut microbiome, as recent studies have shown that gut microbiota play an important role in the pathogenesis of various diseases. Furthermore, it would be interesting to investigate the effects of DOP-2 on the immune system, as it has been shown to have anti-inflammatory properties.
Conclusion:
In conclusion, DOP-2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the treatment of various diseases. The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The mechanism of action of DOP-2 is not fully understood, but it is thought to exert its biological activities by scavenging ROS and inhibiting the activity of various enzymes. DOP-2 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of DOP-2, which include investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its effects on the gut microbiome and immune system.
Synthesis Methods
The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction produces a yellow crystalline solid, which is purified by recrystallization. The structure of DOP-2 is confirmed by various spectroscopic techniques such as NMR and IR.
properties
CAS RN |
146535-46-8 |
|---|---|
Product Name |
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) |
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO3/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12-6-8/h1-6,13-14H,(H,12,15) |
InChI Key |
JZAIYBSZSNVXLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O |
synonyms |
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



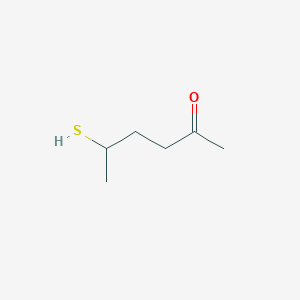
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)
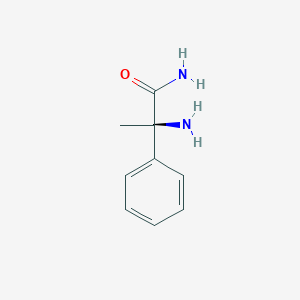

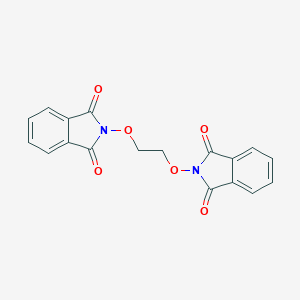
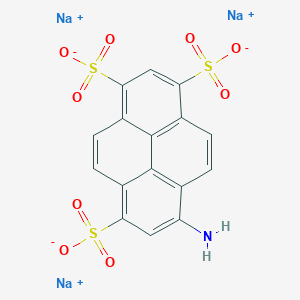
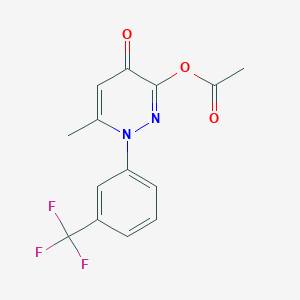
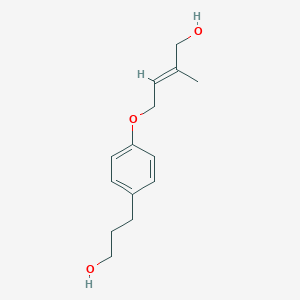
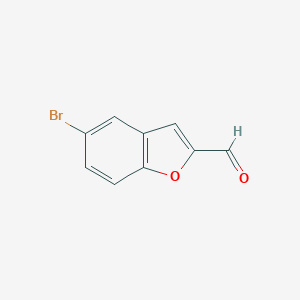
![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
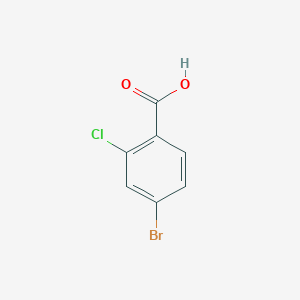
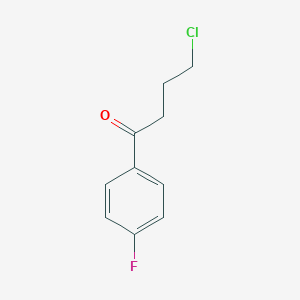
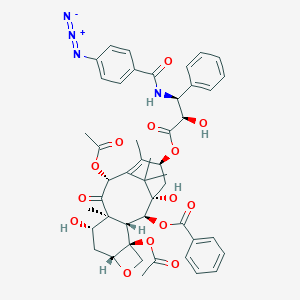
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)